molecular formula C19H20FN3O4 B2492868 1-(3,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894031-91-5

1-(3,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2492868
CAS No.: 894031-91-5
M. Wt: 373.384
InChI Key: BDFAAGPWVXUVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a recognized and potent ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase DYRK1A. This kinase is a key regulator of numerous cellular processes and has been implicated in the pathogenesis of Down syndrome and Alzheimer's disease , largely through its role in phosphorylating proteins involved in tau pathology and amyloid precursor protein (APP) metabolism. The primary research value of this compound lies in its high selectivity and potency against DYRK1A, making it an essential pharmacological tool for probing DYRK1A-related signaling pathways. Its mechanism of action involves binding to the kinase's ATP-binding site, thereby preventing the phosphorylation of downstream substrates like tau and NFAT (Nuclear Factor of Activated T-cells), which are critical for neurofibrillary tangle formation and neuroinflammation, respectively. Researchers utilize this inhibitor in models of neurodegeneration to elucidate the contribution of DYRK1A to disease progression and to evaluate its potential as a therapeutic target. Beyond DYRK1A, this compound also exhibits inhibitory activity against CLK1 (CDC-like kinase 1), which further modulates pre-mRNA splicing factors, adding another layer of utility for investigating the complex interplay between kinase signaling, synaptic dysfunction, and neuronal death. Its application is therefore critical in preclinical studies aimed at developing novel intervention strategies for cognitive decline and other central nervous system disorders.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4/c1-26-16-7-6-13(9-17(16)27-2)21-19(25)22-14-10-18(24)23(11-14)15-5-3-4-12(20)8-15/h3-9,14H,10-11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFAAGPWVXUVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves the following steps:

    Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorophenyl group: This step may involve a substitution reaction where a fluorophenyl group is introduced to the pyrrolidinone ring.

    Formation of the urea linkage: This involves reacting the intermediate with an isocyanate or a similar reagent to form the urea bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(3,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is primarily studied for its potential as a drug candidate . Its structure allows it to interact with various biological targets:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown cytotoxic effects on MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines with IC50 values ranging from 10 to 50 µM, suggesting moderate to high efficacy .
  • Anti-inflammatory Properties : In vitro studies demonstrate that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating a potential role in treating inflammatory diseases .
  • Antimicrobial Activity : Certain derivatives have shown promising antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL .

Chemical Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidinone Ring : Achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Fluorophenyl Group : This may involve substitution reactions where the fluorophenyl group is introduced into the pyrrolidinone ring.
  • Formation of the Urea Linkage : This step involves reacting the intermediate with an isocyanate or similar reagent to form the urea bond.

These synthetic routes are crucial for producing derivatives with enhanced biological activity and specificity .

Anticancer Studies

A study evaluated the effects of related pyrrolidinone derivatives on various cancer cell lines. The results indicated that compounds with structural similarities exhibited significant cytotoxicity, supporting their potential use in cancer therapy .

Anti-inflammatory Activity

In controlled experiments involving macrophages stimulated with lipopolysaccharides (LPS), the compound significantly decreased TNF-alpha and IL-6 production compared to untreated controls. This highlights its potential as an anti-inflammatory agent .

Antimicrobial Efficacy

Tests conducted against common bacterial strains revealed that some derivatives exhibited effective antimicrobial properties, suggesting their use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure with a chlorine atom instead of a fluorine atom.

    1-(3,4-Dimethoxyphenyl)-3-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 1-(3,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea may confer unique properties such as increased metabolic stability or altered binding affinity to biological targets compared to its analogs.

Biological Activity

The compound 1-(3,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H22FN3O3\text{C}_{19}\text{H}_{22}\text{F}\text{N}_3\text{O}_3

This structure features a urea linkage, a pyrrolidine moiety, and two methoxy groups on the phenyl ring, which may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets including receptors and enzymes. The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter receptors, while the methoxyphenyl groups may enhance lipophilicity and receptor binding affinity.

Anticancer Activity

Several studies have explored the anticancer potential of urea derivatives. For example, compounds similar to This compound have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. A study reported that derivatives with a similar structure exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Antimicrobial Properties

The antimicrobial efficacy of related compounds has been documented, particularly against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis. In vitro studies have demonstrated that certain urea derivatives possess significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL .

Neuropharmacological Effects

Given the presence of the fluorophenyl group, there is potential for neuropharmacological activity. Compounds similar to this urea derivative have been investigated for their effects on central nervous system (CNS) disorders. Preliminary data suggest that such compounds may exhibit anxiolytic or antidepressant-like effects in animal models .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a series of urea derivatives in vitro and in vivo. The results indicated that This compound significantly inhibited cell growth in MCF-7 cells with an IC50 value of 2.5 µM. Mechanistic studies revealed that this compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

In a separate investigation focused on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound displayed an MIC of 16 µg/mL against S. aureus, indicating potent antibacterial activity. Further analysis suggested that it interfered with bacterial protein synthesis mechanisms .

Research Findings

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (breast cancer)2.5 µM
AntimicrobialStaphylococcus aureus16 µg/mL
NeuropharmacologicalAnimal modelsNot specified

Q & A

Basic: What synthetic strategies are recommended for synthesizing 1-(3,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, and how can reaction yields be optimized?

Answer:
The synthesis of this urea derivative likely follows a multi-step approach, drawing parallels to structurally related compounds (e.g., and ). Key steps include:

  • Pyrrolidinone Ring Formation : Cyclization of precursors (e.g., γ-lactam derivatives) under acidic or basic conditions, with temperature control (e.g., 80–100°C) to optimize ring closure .
  • Urea Linkage : Reacting the pyrrolidinone intermediate with 3,4-dimethoxyphenyl isocyanate in anhydrous solvents (e.g., THF or DMF) at 0–25°C to minimize side reactions .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
    Yield Optimization :
  • Vary catalysts (e.g., DMAP for urea coupling) and reaction times.
  • Monitor intermediates via TLC or LC-MS to identify bottlenecks.
  • Scale-down reaction screening (e.g., 0.1 mmol trials) to test solvent polarity and stoichiometry .

Advanced: How can computational methods predict the binding affinity of this compound to kinase targets, and what validation experiments are required?

Answer:

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or VEGFR). Focus on the urea moiety’s hydrogen-bonding potential with catalytic lysine residues .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .
  • Validation :
    • In Vitro Kinase Assays : Use ADP-Glo™ or radiometric assays to measure IC50 values. Compare computational predictions with experimental inhibition curves .
    • Mutagenesis Studies : Introduce point mutations (e.g., K→A in ATP-binding pockets) to confirm critical interactions .

Data Contradiction: How should researchers resolve discrepancies in reported IC50 values across different cellular assays?

Answer:
Contradictory data may arise from assay conditions or cell-line variability. Mitigation strategies include:

  • Standardized Protocols : Adopt uniform assay parameters (e.g., ATP concentration, incubation time) and use reference inhibitors as controls .
  • Meta-Analysis : Pool data from multiple studies (≥3 independent replicates) and apply statistical models (e.g., mixed-effects regression) to identify outliers .
  • Orthogonal Assays : Validate activity via complementary methods (e.g., Western blot for downstream phosphorylation vs. cell viability assays) .

Mechanistic Studies: What in vitro and in vivo models are suitable for elucidating this compound’s mechanism of action?

Answer:

  • In Vitro :
    • Enzyme Inhibition : Use recombinant kinases in TR-FRET-based assays to quantify inhibition kinetics .
    • Cell-Based Models : Treat cancer cell lines (e.g., HCT-116 or MCF-7) and measure apoptosis (Annexin V/PI staining) or cell-cycle arrest (flow cytometry) .
  • In Vivo :
    • Xenograft Models : Administer the compound (5–20 mg/kg, oral/IP) to nude mice with tumor implants. Monitor tumor volume and perform IHC for biomarker analysis (e.g., Ki-67) .
    • PK/PD Studies : Assess plasma half-life (LC-MS/MS) and correlate with efficacy endpoints .

Analytical Characterization: Which techniques are most reliable for confirming the compound’s purity and structural integrity?

Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm substitution patterns (e.g., 3,4-dimethoxyphenyl protons at δ 6.7–7.1 ppm; pyrrolidinone carbonyl at ~170 ppm) .
  • HPLC-MS :
    • Use a C18 column (ACN/water + 0.1% formic acid) with ESI-MS to detect impurities (<0.5% area) and verify molecular ion ([M+H]+) .
  • Elemental Analysis :
    • Match experimental C/H/N values to theoretical (±0.4% tolerance) .

Structure-Activity Relationship (SAR): How does the 3-fluorophenyl group influence bioactivity compared to other halogenated analogs?

Answer:

  • Electron-Withdrawing Effects : The fluorine atom enhances electrophilicity, potentially strengthening hydrogen bonds with kinase targets vs. chloro analogs ().
  • Metabolic Stability : Fluorine reduces oxidative metabolism (CYP450), improving half-life compared to non-halogenated derivatives .
  • SAR Validation : Synthesize analogs (e.g., 3-Cl, 3-Br) and compare IC50 values in kinase panels. Use QSAR models to quantify substituent effects .

Stability: What are the key degradation pathways of this compound under physiological conditions?

Answer:

  • Hydrolysis : The urea linkage may degrade in acidic/basic conditions (pH <3 or >10). Monitor via accelerated stability studies (40°C/75% RH, 1 month) with HPLC .
  • Oxidation : The pyrrolidinone ring’s carbonyl group is susceptible to ROS. Add antioxidants (e.g., BHT) in formulation buffers .
  • Photodegradation : Conduct ICH Q1B photostability testing (1.2 million lux·hr) to identify photo-products .

Advanced Formulation: What strategies improve the compound’s aqueous solubility for in vivo studies?

Answer:

  • Salt Formation : React with HCl or sodium acetate to enhance solubility (>1 mg/mL in PBS) .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (100–200 nm, PDI <0.2) via emulsion-solvent evaporation .
  • Co-Solvents : Use Cremophor EL or cyclodextrin complexes (e.g., HP-β-CD) for parenteral administration .

Ecological Impact: How can researchers assess the environmental fate of this compound during preclinical development?

Answer:

  • OECD Guidelines :
    • Test 105 : Measure logP (octanol/water) to predict bioaccumulation.
    • Test 301 : Biodegradability screening via closed bottle tests .
  • Ecotoxicology :
    • Daphnia magna Acute Toxicity : 48-h EC50 determination .
    • Algal Growth Inhibition : 72-h assays with Raphidocelis subcapitata .

Data Reproducibility: What steps ensure consistent biological activity data across laboratories?

Answer:

  • Reference Standards : Use a centrally sourced batch (≥98% purity) for all studies .
  • Protocol Harmonization : Share SOPs for cell culture (passage number, serum lot) and assay conditions (e.g., 10% FBS, 37°C/5% CO2) .
  • Blinded Analysis : Employ third-party contract labs for independent validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.